molecular formula C7H5F2IO B1391445 1,2-Difluoro-4-iodo-5-methoxybenzene CAS No. 1228093-54-6

1,2-Difluoro-4-iodo-5-methoxybenzene

Cat. No.: B1391445
CAS No.: 1228093-54-6
M. Wt: 270.01 g/mol
InChI Key: ZPQSYQHIOJOCIT-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-iodo-5-methoxybenzene is an organic compound with the molecular formula C7H5F2IO. This compound is characterized by the presence of two fluorine atoms, one iodine atom, and one methoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1,2-Difluoro-4-iodo-5-methoxybenzene typically involves halogenation and methoxylation reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. These methods are optimized for cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

1,2-Difluoro-4-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,2-difluoro-4-methoxybenzene .

Scientific Research Applications

1,2-Difluoro-4-iodo-5-methoxybenzene is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in the development of radiolabeled molecules for imaging studies. Its iodine atom can be replaced with radioactive isotopes for use in positron emission tomography (PET) scans.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1,2-Difluoro-4-iodo-5-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methoxy group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions .

In biological applications, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom allows for the incorporation of radioactive isotopes, enabling the compound to be used as a tracer in imaging studies .

Comparison with Similar Compounds

1,2-Difluoro-4-iodo-5-methoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of substituents, which confer specific chemical properties and make it valuable for a wide range of applications.

Properties

IUPAC Name

1,2-difluoro-4-iodo-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQSYQHIOJOCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673123
Record name 1,2-Difluoro-4-iodo-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228093-54-6
Record name 1,2-Difluoro-4-iodo-5-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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